2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione
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Overview
Description
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two phenyl groups and a methylsulfinyl group attached to a pentanedione backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- can be achieved through several methods. One efficient method involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under solvent-free conditions using sodium hydroxide as a catalyst . This method is attractive due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- are not well-documented, the general approach involves the use of readily available reagents and catalysts to facilitate large-scale synthesis. The use of solvent-free conditions and inexpensive catalysts like sodium hydroxide makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of the methylsulfinyl group enhances its reactivity and ability to participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl-
- 3-aryl-1,5-pentanedione derivatives
Uniqueness
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is unique due to the presence of both phenyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
100749-27-7 |
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Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methylsulfinyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C18H18O3S/c1-22(21)17(18(20)15-10-6-3-7-11-15)13-12-16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI Key |
ZKESDVCVNVNKNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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